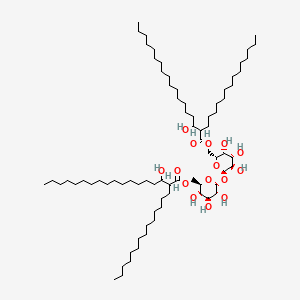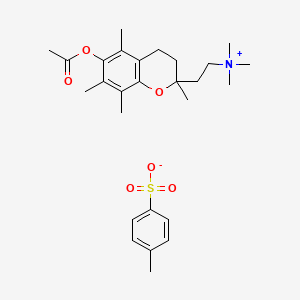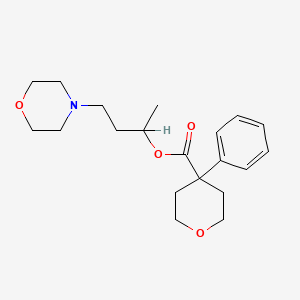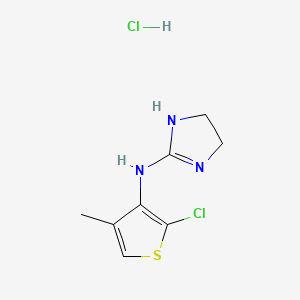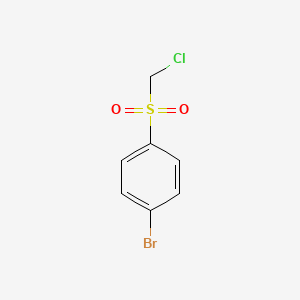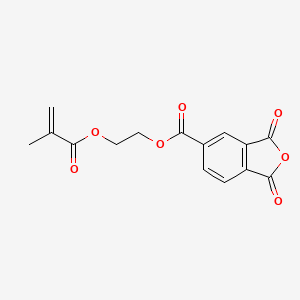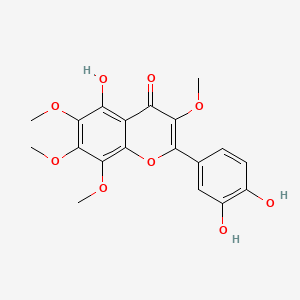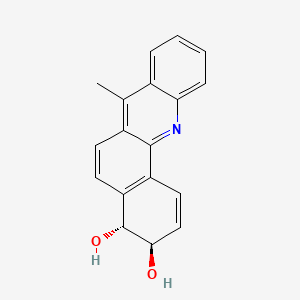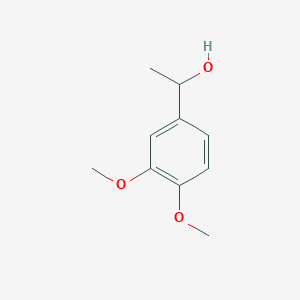
1-(3,4-Dimethoxyphenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 1-(3,4-Dimethoxyphenyl)ethanol has been explored in various studies. For example, the synthesis of 2-(4-Chlorophenyl)ethanol demonstrates the application of esterification and reduction processes starting from 2-(4-chlorophenyl)acetic acid, achieving over 95% yield under optimized conditions (Yang Lirong, 2007). This methodological approach can be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol by modifying the starting materials and conditions to accommodate the methoxy functional groups.
Molecular Structure Analysis
The molecular complexes and interactions involving similar compounds provide insights into the molecular structure of 1-(3,4-Dimethoxyphenyl)ethanol. X-ray crystallography studies have detailed the structures of molecular complexes involving hydroxy host systems and alcohols, illustrating the significance of hydrogen bonding and molecular packing in determining the structural characteristics of such compounds (F. Toda, Koichi Tanaka, T. Mak, 1985).
Chemical Reactions and Properties
The reactivity of related compounds under photochemical conditions has been studied, shedding light on the potential chemical reactions of 1-(3,4-Dimethoxyphenyl)ethanol. The photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer reveals the transformation of the compound into several identified compounds through mechanisms such as Norrish type 1 cleavage and photoreduction of the carbonyl group (A. Castellan et al., 1990).
Physical Properties Analysis
Investigations into the dimethoxyethane/ethanol solutions provide insights into the physical properties that could be relevant to 1-(3,4-Dimethoxyphenyl)ethanol. These studies highlight the role of intermolecular hydrogen bonding and the balance of homo- and heteroassociations in determining the thermophysical properties of such mixtures (S. Aparicio et al., 2011).
Chemical Properties Analysis
The electrooxidation of ethanol using molecular catalysts provides an example of the chemical properties analysis relevant to 1-(3,4-Dimethoxyphenyl)ethanol. This study demonstrates the oxidation processes and the formation of products through electrocatalytic oxidation, which can be applied to understand the chemical behavior of 1-(3,4-Dimethoxyphenyl)ethanol in similar conditions (Yuping Liu et al., 2016).
Wissenschaftliche Forschungsanwendungen
- Summary of the Application: 1-(3,4-Dimethoxyphenyl)ethanol (MVA) is used in the study of oxidation reactions. It is one of the secondary alcohols that can be directly oxidized to corresponding esters by performic acid (PFA) in formic acid solvent .
- Methods of Application or Experimental Procedures: The reaction pathways and kinetics of the oxidation reactions of MVA with performic acid were investigated in formic acid solvent . The reaction products (esters and ketones) of oxidation of MVA were detected at different reaction times .
- Results or Outcomes: The reaction rate constants, k1, k2, k3 and power orders α, β, γ of PFA concentration for three oxidation reactions pathways: alcohol to ester, alcohol to ketone and ketone to ester were obtained . These findings might provide a new insight into the technology of lignin degradation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWOAVKBRMACKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331216 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)ethanol | |
CAS RN |
5653-65-6 | |
| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

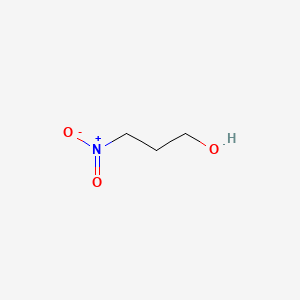
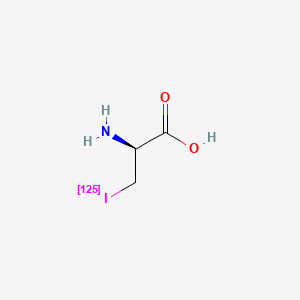
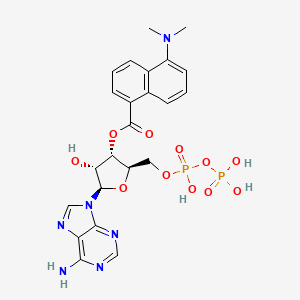
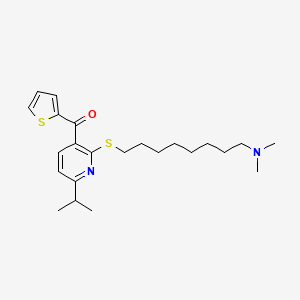
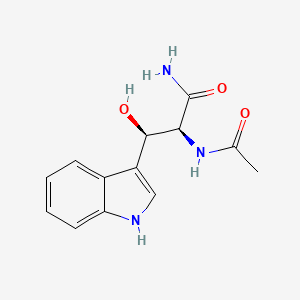
![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)
